![molecular formula C16H23N3S B4132236 4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4132236.png)
4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been widely researched due to its potential applications in various fields. It is a member of the triazole family and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair, leading to the death of cancer cells. It may also act by inhibiting viral replication through the disruption of viral proteins.
Biochemical and Physiological Effects
Studies have shown that 4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a range of biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, as well as antitumor and antiviral activity. Additionally, it has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its potential applications in the development of new drugs and its diverse range of biochemical and physiological effects. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are several future directions for the research of 4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These include further studies on its mechanism of action, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its antitumor and antiviral activity, and its potential use in the development of new drugs.
Scientific Research Applications
4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively researched for its potential applications in the field of medicine. It has been found to exhibit antitumor and antiviral activity, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.
properties
IUPAC Name |
4-butan-2-yl-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-6-11(2)19-14(17-18-15(19)20)12-7-9-13(10-8-12)16(3,4)5/h7-11H,6H2,1-5H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEPSECSLBADSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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